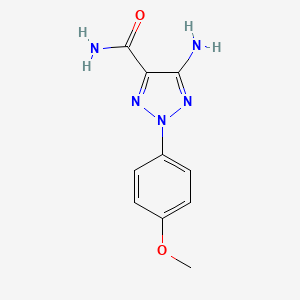

5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole ring substituted with a 4-methoxyphenyl group at position 2 and a carboxamide moiety at position 2. It has been synthesized via coupling reactions involving tert-butyl chlorosulfonylcarbamate and subsequent deprotection steps . Key properties include:

Eigenschaften

IUPAC Name |

5-amino-2-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-13-8(10(12)16)9(11)14-15/h2-5H,1H3,(H2,11,14)(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCHFSWILXTROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized using sodium nitrite and acetic acid to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including:

- Click Chemistry : Utilizing azides and alkynes in a copper-catalyzed reaction.

- Hydrazine Derivatives : Reacting hydrazine derivatives with isocyanates or isothiocyanates.

These methods yield the desired triazole derivative with high purity and yield.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacteria and fungi. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrated significant free radical scavenging activity in various assays, suggesting potential protective effects against oxidative stress-related diseases.

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

| Study | Focus | Findings |

|---|---|---|

| Shen et al., 2013 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus. |

| Pokhodylo et al., 2020 | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines with IC50 values < 10 µM. |

| Anuradha et al., 2008 | Antioxidant Activity | Exhibited significant DPPH scavenging activity comparable to standard antioxidants. |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.

- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals.

Wirkmechanismus

The mechanism of action of 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Variations and Physical Properties

The 4-methoxyphenyl group distinguishes the target compound from analogs with alternative aryl or alkyl substituents. Key comparisons are summarized below:

Trends :

- Electron-Donating Groups (e.g., Methoxy) : Lower melting points (160–162°C) compared to electron-withdrawing substituents (e.g., trifluoromethoxy), likely due to reduced crystallinity .

- Bulkier Substituents : Compounds like 5-benzyloxy-2-methyl derivatives exhibit lower melting points (110–112°C), suggesting steric hindrance disrupts packing .

Infrared Spectroscopy (IR):

- Target Compound : NH₂/NH stretches at 3470–3419 cm⁻¹ and C=O stretch at 1656 cm⁻¹ .

- Analog (23a) : Similar NH₂/NH stretches (3470–3419 cm⁻¹) but lacks a methoxy group, showing aromatic CH stretches at 3050 cm⁻¹ .

- Analog (19a) : Benzyloxy group introduces aliphatic CH stretches at 2928–2845 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- Analog (6) : Aromatic protons in tetrafluorobiphenyl substituents appear as downfield shifts (δ 8.01 ppm) due to electron withdrawal .

Biologische Aktivität

5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which has been widely studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and synthesis.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by functionalization at the 4-carboxamide position. The synthesis can be achieved through various methods, including:

- Multi-component reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency.

- Sonogashira coupling : This method can be utilized for introducing aryl groups into the triazole structure.

The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound .

Antiparasitic Activity

One of the most notable biological activities of this compound is its antiparasitic effect against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that derivatives of this compound showed significant suppression of parasite burden in infected VERO cells and in mouse models . The optimization of these compounds resulted in improved potency and metabolic stability, making them promising candidates for further development.

Anticancer Properties

In vitro studies have shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent anticancer activity against various cancer cell lines. For instance:

- IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from submicromolar to low micromolar concentrations against cancer cell lines such as HeLa and A549 .

- Mechanism of Action : The mechanism studies indicate that these compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Chagas Disease Model

In a specific study targeting Chagas disease, a series of 5-amino-1,2,3-triazole-4-carboxamides were screened for their efficacy against Trypanosoma cruzi. The most promising compound from this series exhibited:

- Significant reduction in parasitic load in infected mice.

- Enhanced oral bioavailability compared to existing treatments .

Case Study 2: Cancer Cell Lines

Another study evaluated the antiproliferative effects of various derivatives on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer).

- Results : Certain derivatives showed up to 30-fold increased potency compared to standard chemotherapeutics like CA-4 .

Data Tables

| Compound Name | Target Disease | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Amino-1,2,3-triazole-4-carboxamide | Chagas Disease | <0.1 | Inhibition of Trypanosoma cruzi |

| Derivative A | HeLa Cancer | 0.45 | Tubulin polymerization inhibition |

| Derivative B | A549 Cancer | 0.75 | Induction of apoptosis |

Q & A

Q. What are the key considerations in synthesizing 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide?

Synthesis involves multi-step reactions, including cyclization and coupling. Key steps include:

- Condensation : Reacting 4-methoxyaniline with nitriles or isocyanides to form intermediates (e.g., triazole precursors) .

- Azide incorporation : Using sodium azide to introduce the triazole ring .

- Amide bond formation : Coupling with carboxylic acid derivatives via reagents like EDCI .

Q. Critical parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C | Avoids side reactions (e.g., decomposition) |

| Solvent | DMF or THF | Maximizes intermediate solubility |

| Reaction Time | 12–24 hrs | Ensures complete cyclization |

Q. How can researchers analyze the molecular structure of this compound?

- Spectroscopic techniques :

- NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm) .

- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolve 3D conformation; triazole rings often exhibit planar geometry .

- Computational modeling : Use software like Gaussian to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What experimental techniques are used to assess solubility and stability?

- Solubility profiling : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy .

- Stability assays :

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Thermal stability : Use DSC/TGA to determine decomposition temperatures .

Q. What is the mechanism of enzyme inhibition observed in triazole derivatives?

Triazoles often act as competitive inhibitors by mimicking substrate binding. For example:

- Target enzymes : Carbonic anhydrase, histone deacetylase .

- Structural basis : The triazole ring interacts with catalytic residues (e.g., Zn²⁺ in metalloenzymes) .

- Validation : Kinetic assays (e.g., Lineweaver-Burk plots) and docking simulations .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Flow chemistry : Continuous reactors reduce by-products (e.g., 20% yield increase vs. batch methods) .

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane:EtOAc 7:3 → 1:1) .

- Quality control : LC-MS (>95% purity) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What strategies address low aqueous solubility for in vitro studies?

Q. How can computational modeling predict reactivity and regioselectivity?

- Reaction path search : Quantum mechanics (QM) methods (e.g., DFT) map energy barriers for cyclization steps .

- Regioselectivity : Fukui indices identify nucleophilic/electrophilic sites (e.g., triazole C4 as reactive center) .

- Validation : Compare predicted vs. experimental NMR shifts (RMSD <0.1 ppm) .

Q. How to resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Assay variability : Control for cell line specificity (e.g., HeLa vs. HEK293) and ATP levels in viability assays .

- Dose-response curves : Use nonlinear regression to confirm potency thresholds .

Q. What methodologies guide the design of derivatives with enhanced bioactivity?

Q. What approaches are used in pharmacokinetic studies for triazole derivatives?

- In vitro assays :

- Plasma stability : Incubate with human plasma; quantify parent compound via LC-MS/MS .

- Microsomal stability : Measure t₁/₂ using liver microsomes and NADPH .

- In vivo models : Administer IV/PO to rodents; calculate AUC and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.